

Application Notes: The Use of Tetrahydromyrcenol in Fragrance Formulation

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Compound of Interest

Compound Name: **Tetrahydromyrcenol**

Cat. No.: **B1206841**

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Introduction

Tetrahydromyrcenol is a widely utilized synthetic aroma chemical prized for its fresh, powerful, and stable citrus-lime character, complemented by soft floral and herbal undertones. [1] Its chemical stability and pleasant olfactory profile make it a versatile ingredient in a broad range of scented products, including fine fragrances, soaps, detergents, shampoos, and deodorants.[1][2][3][4] These application notes provide researchers and formulators with essential data and protocols for incorporating **Tetrahydromyrcenol** into fragrance formulations.

Chemical and Physical Properties

Tetrahydromyrcenol, chemically known as 2,6-dimethyloctan-2-ol, is a colorless liquid with excellent stability, particularly in alkaline media, making it highly suitable for soap and detergent fragrances.[1][3][5] Its moderate volatility contributes to a sustained release of its aroma, enhancing the longevity of a fragrance.[1]

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₂ O	[5][6][7][8]
Molecular Weight	158.28 g/mol	[5][6][9]
CAS Number	18479-57-7	[5][6][8][9]
Appearance	Colorless to slightly yellowish liquid	[5][7]
Odor Profile	Fresh, citrus, lime-like, with floral (lily) and sweet notes	[3][8][9][10]
Boiling Point	197.00 to 201.00 °C	[9]
Flash Point	~72 °C (161.6 °F)	[5][11][12]
Specific Gravity	0.822 - 0.830 @ 20°C	[9]
Refractive Index	1.431 - 1.438 @ 20°C	[5][9]
Solubility	Soluble in organic solvents; insoluble in water	[4][7]
Vapor Pressure	0.0718 mmHg @ 20°C	[5]
Log P	3.5 - 3.56	[5][8]

Safety and Regulatory Information

Tetrahydromyrcenol is considered to have a low potential for irritation and allergies, making it suitable for a wide array of consumer products, including those for sensitive skin.[1] It is compliant with international regulatory standards for fragrance ingredients.[1] A toxicological and dermatological review has been conducted, supporting its use as a fragrance ingredient. [13]

Metric	Value / Observation	Reference
GHS Classification	Not classified as hazardous by the majority of notifiers.	[6]
Acute Oral LD50 (Rats)	> 5 g/kg	[7]
Acute Dermal LD50 (Rabbits)	> 5 g/kg	[7]
Skin Irritation	Causes skin irritation.	[11][14]
Eye Irritation	Causes serious eye irritation.	[11][14]
IFRA Status	Permitted for use in fragrances according to IFRA standards.	[6]

Experimental Protocols for Fragrance Formulation Studies

The following protocols are designed to guide the evaluation of fragrance formulations containing **Tetrahydromyrcenol**.

Protocol 1: Fragrance Stability Testing

This protocol assesses the stability of a fragrance formulation under various environmental stresses.[15][16] Stability is evaluated based on changes in color, odor, pH, and physical integrity.[17]

1. Sample Preparation:

- Prepare three sets of samples of the final fragrance formulation in the intended final packaging.
- Prepare one control sample stored at optimal conditions (room temperature, protected from light).

2. Accelerated Stability Testing (Heat):

- Place one set of samples in a stability oven at an elevated temperature (e.g., 45°C) for a period of up to three months.[17] This is intended to predict a shelf life of approximately two years at room temperature.[17]

- Evaluate samples for any changes in color, clarity, and scent profile at specified intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

3. Light Exposure Testing:

- Expose a second set of samples to controlled UV and visible light in a light cabinet.[15] This is crucial for products in transparent packaging.
- Monitor for changes in color and fragrance character weekly for one month.

4. Freeze-Thaw Cycle Testing:

- Subject the third set of samples to repeated cycles of freezing and thawing to assess their resilience to temperature fluctuations during transport and storage.[15][17]
- A typical cycle involves storing samples at -10°C for 24 hours, followed by 24 hours at room temperature (25°C).[17]
- Conduct at least three complete cycles, evaluating the product for physical changes like phase separation or crystallization after each cycle.[17]

5. Data Analysis:

- At each time point, compare the test samples to the control sample.
- Record all observations, including changes in color (spectrophotometry can be used for quantitative data), odor (sensory panel evaluation), pH, and viscosity.[15]

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B[label="Control Sample\n(Room Temp, Dark)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Accelerated Testing\n(45°C Oven)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Light Exposure\n(UV/Vis Cabinet)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Freeze-Thaw Cycle\n(-10°C / 25°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Periodic Evaluation\n(Color, Odor, pH, Viscosity)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Data Analysis & Comparison to Control", fillcolor="#5F6368", fontcolor="#FFFFFF"];
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Caption: Diagram 1: Workflow for fragrance stability testing.

Protocol 2: Sensory Evaluation

Sensory evaluation is critical for understanding the olfactory characteristics of a fragrance.[18] A common and effective method is the triangle test, used to determine if a perceptible difference exists between two samples.[19]

1. Objective: To determine if a modification in the formulation (e.g., change in **Tetrahydromyrcenol** concentration) results in a perceivable difference in scent.

2. Panelist Selection:

- Select a panel of at least 15-30 trained or screened individuals.
- Ensure panelists are in a quiet, odor-free environment.

3. Sample Presentation:

- For each panelist, present three samples (e.g., on blotter strips), where two are identical (A) and one is different (B).
- The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA).

4. Evaluation Procedure:

- Instruct panelists to smell each sample in the order presented.
- Ask them to identify the sample that is different from the other two.

5. Data Analysis:

- Tally the number of correct identifications.
- Use statistical tables for triangle tests to determine if the number of correct answers is statistically significant, which would indicate a perceivable difference between the fragrances.

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Caption: Diagram 2: Protocol for a triangle test sensory evaluation.

Protocol 3: Olfactory Signaling Pathway

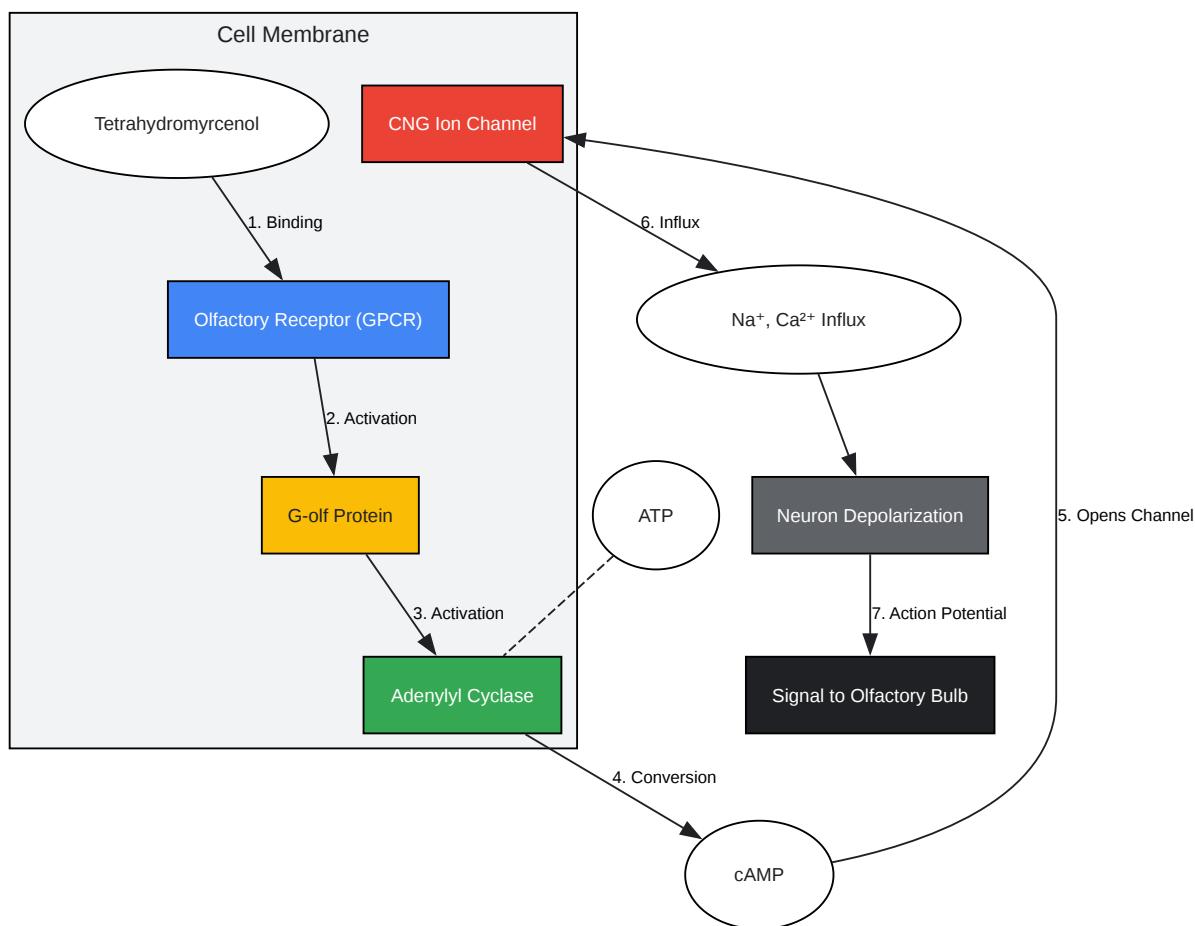
The perception of **Tetrahydromyrcenol**, like any odorant, begins with its interaction with olfactory receptors in the nasal epithelium. This initiates a G-protein coupled receptor (GPCR) signaling cascade.[20][21][22]

Mechanism of Action:

- Binding: An odorant molecule (e.g., **Tetrahydromyrcenol**) binds to a specific Olfactory Receptor (OR), which is a type of GPCR.[20][21]
- G-Protein Activation: This binding activates an associated G-protein (specifically G-olf).[21] The G-protein releases its GDP and binds GTP, becoming active.[20]
- Adenylyl Cyclase Activation: The activated G-olf subunit moves along the membrane and activates the enzyme adenylyl cyclase.[21][23]
- cAMP Production: Adenylyl cyclase converts ATP into cyclic AMP (cAMP), a secondary messenger.[20][21]

- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.[20][21][22]
- Depolarization: The opening of these channels allows an influx of positive ions (Na^+ and Ca^{2+}), depolarizing the olfactory receptor neuron.[21][23]
- Signal Transmission: If the depolarization reaches a threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.[21][23]

Diagram 3: Olfactory Signaling Pathway

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Caption: Diagram 3: The G-protein mediated olfactory signaling cascade.

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